Cytochalasin a
Overview
Description
Cytochalasin A is a member of the cytochalasins, a family of fungal metabolites characterized by a wide array of structural complexities and biological activities. These compounds exhibit effects on different biological systems, including the inhibition of actin filament formation and HIV protease, and anti-angiogenic properties. The cytochalasins are defined by their largely conserved, rigid bicyclic isoindolone core fused to a macrocyclic appendage, which varies across the family and plays a crucial role in determining biological activity (Haidle & Myers, 2004).
Synthesis Analysis
Cytochalasin A's synthesis involves complex biochemical pathways. In fungi, such as Penicillium expansum, cytochalasins are assembled by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid synthase. The synthesis process includes a biosynthetic Diels−Alder macrocyclization, which is integral to forming the compound's structure (Schümann & Hertweck, 2007). Additionally, the synthetic route to cytochalasins is enantioselective and modular, allowing for the late-stage introduction of different macrocyclic appendages (Haidle & Myers, 2004).
Molecular Structure Analysis
Cytochalasin A's structure is defined by a conserved isoindolone core and a macrocyclic ring. This macrocyclic structure is crucial for the compound's biological activity, as variations in the macrocyclic appendage significantly influence its effects. The molecular structure of cytochalasins like cytochalasin G, which has similarities to cytochalasin A, has been determined through methods like X-ray crystallography, revealing complex fused ring systems (Cameron et al., 1974).
Chemical Reactions and Properties
Cytochalasin A undergoes various chemical reactions under different conditions. For example, acid-mediated intramolecular cycloadditions can lead to the formation of new analogues with diverse heterocyclic structures (Shang et al., 2017). These reactions enhance the chemical diversity of cytochalasin A and its analogues.
Scientific Research Applications
Application in Photosynthesis Research
- Scientific Field : Plant Biology
- Summary of the Application : Cytochalasin A (CA) has been found to have interesting effects on photosystem II (PSII) in plants. It causes leaf lesions on Ageratina adenophora due to its multiple effects on PSII .
- Methods of Application : The damage formation in mature leaves of A. adenophora after treatment with different concentrations of CA was monitored .
- Results or Outcomes : At a half-inhibitory concentration of 58.5 μΜ (I50, 58.5 μΜ), the rate of O2 evolution of PSII was significantly inhibited by CA. This indicates that CA possesses excellent phytotoxicity and exhibits potential herbicidal activity .
Application in Cellular Biology
- Scientific Field : Cellular Biology
- Summary of the Application : Cytochalasins, including Cytochalasin A, have the ability to bind to actin filaments and block polymerization and the elongation of actin. As a result of the inhibition of actin polymerization, cytochalasins can change cellular morphology, inhibit cellular processes such as cell division, and even cause cells to undergo apoptosis .
- Methods of Application : Cytochalasins are known to bind to the barbed, fast-growing plus ends of microfilaments, which then blocks both the assembly and disassembly of individual actin monomers from the bound end .
- Results or Outcomes : Once bound, cytochalasins essentially cap the end of the new actin filament. One cytochalasin will bind to one actin filament .
Application in Anti-inflammatory Research
- Scientific Field : Pharmacology
- Summary of the Application : Cytochalasins, including Cytochalasin A, have been found to possess anti-inflammatory activities .
Application in Antitumor Research
- Scientific Field : Oncology
- Summary of the Application : Cytochalasins, including Cytochalasin A, have been found to possess antitumor activities .
Application in Fungal Growth Inhibition
- Scientific Field : Mycology
- Summary of the Application : Cytochalasin A has been found to inhibit the growth and glucose transport in Saccharomyces, a type of yeast .
Application in Thromboelastometry
- Scientific Field : Hematology
- Summary of the Application : Cytochalasin has found practical application in thromboelastometry (TEM) whole blood assays for the assessment of fibrinogen and fibrin polymerization disorders in the FIBTEM assay on ROTEM .
- Methods of Application : This test is based on the principle that cytochalasin D very effectively inhibits platelet function by inhibition of the contractile elements .
- Results or Outcomes : The platelet inhibition is more effective than when platelets are blocked by GPIIb/IIIa antagonists .
Application in Multidrug Resistance Research
Safety And Hazards
properties
IUPAC Name |
(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,23+,24+,26+,27-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAODHOXRBLOQO-TZVKRXPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC(=O)/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017587 | |
Record name | Cytochalasin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytochalasin a | |
CAS RN |
14110-64-6 | |
Record name | Cytochalasin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14110-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cytochalasin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014110646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytochalasin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7(S)-hydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E),21(E)-triene-1,20,23-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYTOCHALASIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV8WQ9500E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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